molecular formula C17H12N2O4S3 B2727745 (E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 613225-41-5

(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2727745
CAS No.: 613225-41-5
M. Wt: 404.47
InChI Key: SXZWGVNNSYAQTR-VGOFMYFVSA-N
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Description

(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H12N2O4S3 and its molecular weight is 404.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S3/c20-15(18-10-3-4-12-13(6-10)23-9-22-12)8-19-16(21)14(26-17(19)24)7-11-2-1-5-25-11/h1-7H,8-9H2,(H,18,20)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWGVNNSYAQTR-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H14N2O5S2\text{C}_{18}\text{H}_{14}\text{N}_2\text{O}_5\text{S}_2

Molecular Characteristics

  • Molecular Weight : 402.44 g/mol
  • CAS Number : 682783-75-1

Antioxidant Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antioxidant properties. A study demonstrated that derivatives of this structure can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Properties

The thiazolidinone framework present in this compound is known for its antimicrobial activity. Studies have shown that similar thiazolidinone derivatives possess antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects .

The proposed mechanism of action involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.
  • Receptor Interaction : The benzo[d][1,3]dioxole moiety might interact with various receptors, influencing cellular signaling pathways.

Study 1: Antioxidant Efficacy

A recent investigation assessed the antioxidant capacity of various derivatives containing the benzo[d][1,3]dioxole structure. The results indicated that these compounds significantly reduced lipid peroxidation in vitro, highlighting their potential as therapeutic agents against oxidative damage .

Study 2: Antimicrobial Activity

In a comparative study of thiazolidinone derivatives, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Data Summary Table

PropertyValue
Molecular FormulaC18H14N2O5S2
Molecular Weight402.44 g/mol
CAS Number682783-75-1
Antioxidant ActivitySignificant (IC50 values < 50 µM)
Antimicrobial ActivityEffective against multiple strains

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